molecular formula C9H9Br2Cl B3215443 4-Chloro-3,5-dibromoisopropylbenzene CAS No. 1160574-99-1

4-Chloro-3,5-dibromoisopropylbenzene

Cat. No.: B3215443
CAS No.: 1160574-99-1
M. Wt: 312.43 g/mol
InChI Key: QSSUEISDQNYZRM-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromoisopropylbenzene is a halogenated aromatic compound featuring chlorine and bromine substituents at the 3,4,5-positions of the benzene ring, along with an isopropyl group.

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2Cl/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSUEISDQNYZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253345
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-99-1
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). The process can be carried out in several steps:

    Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

    Chlorination: The dibrominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to introduce a chlorine atom at the 4 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dibromoisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Oxidation: Formation of acetophenone or benzoic acid derivatives.

    Reduction: Formation of isopropylbenzene or other dehalogenated products.

Scientific Research Applications

4-Chloro-3,5-dibromoisopropylbenzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dibromoisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. The compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The isopropyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
4-Chloro-3,5-dibromoisopropylbenzene Cl (4-), Br (3,5-), isopropyl ~322.3 (calculated) Halogens, alkyl group
4-Chloro-3,5-dimethylphenol Cl (4-), CH3 (3,5-), -OH 156.61 Halogen, methyl, phenolic -OH
Isobutyl 4-chloro-3,5-dinitrobenzoate Cl (4-), NO2 (3,5-), isobutyl ester 332.70 Halogen, nitro, ester
3,5-dichloro-4-(3'-isopropyl-4'-methoxyphenoxy)-nitrobenzene Cl (3,5-), NO2, isopropyl, methoxy ~391.2 (calculated) Halogens, nitro, ether

Key Observations :

Physicochemical Properties

Data from analogous compounds suggest trends:

Property 4-Chloro-3,5-dimethylphenol Isobutyl 4-chloro-3,5-dinitrobenzoate This compound (Inferred)
Flash Point 132°C Not reported Likely >150°C (due to higher MW)
Water Solubility Low (phenolic -OH enhances slightly) Very low (ester/nitro groups reduce) Extremely low (nonpolar substituents)
Stability Stable under standard conditions Nitro groups may increase reactivity Moderate (steric hindrance from isopropyl)

Toxicity and Environmental Impact

Acute and Chronic Toxicity
  • 4-Chloro-3,5-dimethylphenol: Causes severe skin/eye irritation and allergic reactions; highly toxic to aquatic life (EC50 <1 mg/L) .
  • This compound : Expected higher aquatic toxicity than chlorinated analogs due to bromine’s persistence and bioaccumulation.
Regulatory Status
  • 4-Chloro-3,5-dimethylphenol: Regulated under TSCA (U.S.) and listed in international inventories (e.g., EINECS) .
  • Brominated analogs : Likely subject to stricter regulations (e.g., EU REACH, Stockholm Convention) due to environmental concerns .

Biological Activity

4-Chloro-3,5-dibromoisopropylbenzene (CAS Number: 1160574-99-1) is a chlorinated aromatic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9_9H9_9Br2_2Cl
  • Molecular Weight : 312.429 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 310.4 ± 37.0 °C
  • Flash Point : 166.8 ± 16.6 °C
  • LogP : 5.47

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential effects against different pathogens and its mechanism of action.

Antimicrobial Activity

One of the primary areas of research has been the antimicrobial properties of this compound. Studies have shown that chlorinated aromatic compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

  • Case Study : A study investigated the antibacterial effects of various chlorinated phenols, including derivatives similar to this compound, against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

Research has also explored the potential antileishmanial activity of compounds related to this compound.

  • Findings : Analogues of chlorinated compounds were synthesized and tested for their efficacy against Leishmania donovani amastigotes. The results showed that some derivatives exhibited moderate to excellent activity when compared to standard treatments like Glucantime .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Membrane Disruption : Chlorinated compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or replication.

Table 1: Summary of Biological Activities

Biological ActivityOrganism/TargetEfficacy LevelReference
AntimicrobialStaphylococcus aureusModerate to High
AntimicrobialEscherichia coliModerate
AntileishmanialLeishmania donovaniModerate to Excellent
PropertyValue
Molecular FormulaC9_9H9_9Br2_2Cl
Molecular Weight312.429 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point310.4 ± 37.0 °C
Flash Point166.8 ± 16.6 °C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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